2-Chloro-N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- is a chlorinated organic compound with a complex structure
Vorbereitungsmethoden
The synthesis of ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- typically involves the ammonolysis of esters of chloroacetic acid. The reaction can be represented as follows:
ClCH2CO2CH3+NH3→ClCH2C(O)NH2+CH3OH
This method is widely used in industrial production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include potassium carbonate, hydroxybenzaldehydes, and aluminum triflate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It serves as an intermediate in the production of herbicides and preservatives.
Wirkmechanismus
The mechanism of action of ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- can be compared with other similar compounds, such as:
- Fluoroacetamide
- Bromoacetamide
- Iodoacetamide
- Chloroacetic acid
- Acetamide
- Dichloroacetamide These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of ACETAMIDE,2-CHLORO-N-(1,2,3,5,6,7-HEXAHYDRO-S-INDACEN-1-YL)- lies in its specific structure and the resulting chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
75463-39-7 |
---|---|
Molekularformel |
C14H16ClNO |
Molekulargewicht |
249.73 g/mol |
IUPAC-Name |
2-chloro-N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)acetamide |
InChI |
InChI=1S/C14H16ClNO/c15-8-14(17)16-13-5-4-11-6-9-2-1-3-10(9)7-12(11)13/h6-7,13H,1-5,8H2,(H,16,17) |
InChI-Schlüssel |
CSQLKECBJSJIKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C=C2C1)C(CC3)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.